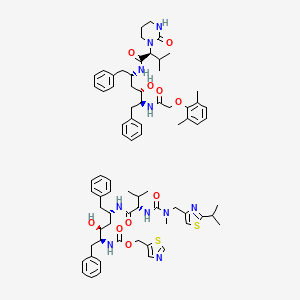

Lopinavir/Ritonavir

描述

Kaletra is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children 14 days of age and older. Kaletra is always used in combination with other HIV medicines.

Kaletra contains two different medicines: lopinavir and ritonavir.

属性

CAS 编号 |

369372-47-4 |

|---|---|

分子式 |

C74H96N10O10S2 |

分子量 |

1349.7 g/mol |

IUPAC 名称 |

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C37H48N6O5S2.C37H48N4O5/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30;1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46);5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t28-,31-,32-,33-;30-,31-,32-,34-/m00/s1 |

InChI 键 |

OFFWOVJBSQMVPI-RMLGOCCBSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

手性 SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

规范 SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

其他CAS编号 |

369372-47-4 |

同义词 |

Aluvia Kaletra Lopimune lopinavir-ritonavir drug combination |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir (B192967)/Ritonavir (B1064) (LPV/r) is a co-formulated protease inhibitor (PI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[2] Ritonavir, also a protease inhibitor, is included at a sub-therapeutic dose to act as a pharmacokinetic enhancer, significantly increasing Lopinavir's bioavailability by inhibiting its metabolism.[3][4] This guide provides an in-depth technical overview of the mechanism of action of Lopinavir/Ritonavir, focusing on its interaction with the HIV-1 protease. It includes quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

HIV-1 Protease: A Critical Viral Enzyme

The HIV-1 protease is an aspartic protease that functions as a homodimer, with each subunit contributing a catalytic aspartate residue (Asp25) to the active site.[5][6] This enzyme is crucial for the maturation of infectious virions.[7] It cleaves newly synthesized Gag and Gag-Pol polyproteins at specific sites to release functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[6][8] Inhibition of the HIV-1 protease results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[1] The active site of the protease is covered by two flexible β-hairpin flaps, which must open to allow the substrate to enter.[8]

Mechanism of Action of Lopinavir

Lopinavir is a peptidomimetic inhibitor designed to mimic the transition state of the natural substrate of the HIV-1 protease.[2][9] It binds to the active site of the protease with high affinity and selectivity, preventing the cleavage of the viral polyproteins.[10] The hydroxyl group of Lopinavir interacts with the carboxyl groups of the catalytic aspartate residues (Asp25 and Asp25') in the active site through hydrogen bonds.[8] This competitive inhibition blocks the normal enzymatic activity of the protease.[11]

The Role of Ritonavir: Pharmacokinetic Boosting

Administered alone, Lopinavir has poor bioavailability due to rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][12] Ritonavir is a potent inhibitor of CYP3A4.[3] By co-administering a low dose of Ritonavir with Lopinavir, the metabolism of Lopinavir is significantly reduced, leading to higher plasma concentrations and a longer elimination half-life of Lopinavir.[12][13] This "boosting" effect allows for less frequent dosing and a higher barrier to the development of drug resistance.[1] Ritonavir's mechanism of CYP3A4 inhibition is complex and involves mechanism-based inactivation, where it irreversibly blocks the enzyme.[14][15]

Quantitative Analysis of Inhibitory Activity

The potency of Lopinavir and Ritonavir as HIV-1 protease inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions, such as the type of assay, the presence of serum proteins, and whether the wild-type or a drug-resistant mutant of the protease is used.

| Inhibitor | Parameter | Value | Conditions | Source |

| Lopinavir | Ki | 1.3 - 3.6 pM | Wild-type and mutant HIV-1 protease | [10] |

| IC50 | 6.5 nM | HIV cultured in peripheral blood mononuclear cells | [16] | |

| IC50 | 1.24 ± 0.14 nM | Wild-type (NL4-3) HIV-1 protease | [7] | |

| IC50 | 5.39 ± 0.225 nM | Multi-drug resistant (MDR769) HIV-1 protease | [7] | |

| IC50 | 17 - 93 nM | MT-4 cells in the presence of 50% human serum | [17] | |

| Serum-free IC50 | 0.64 - 0.77 ng/mL | MT4-MTT tissue culture system | [12][18] | |

| Ritonavir | Ki | ~0.015 nM | Wild-type HIV-1 protease | [4][17] |

| IC50 | 13 nM | Isolated enzyme | [17] | |

| IC50 | 68 - 1340 nM | MT-4 cells in the presence of 50% human serum | [17] | |

| Serum-free IC50 | 3.0 - 5.0 ng/mL | MT4-MTT tissue culture system | [12][18] |

Experimental Protocols

Fluorometric HIV-1 Protease Inhibition Assay (for Ki and IC50 Determination)

This in vitro assay measures the ability of a compound to inhibit the activity of purified recombinant HIV-1 protease using a fluorogenic substrate.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM DTT)

-

Test Inhibitors (Lopinavir, Ritonavir) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare Inhibitor Dilutions: Create serial dilutions of the test inhibitors and the positive control in Assay Buffer.

-

Set up Reaction Wells:

-

Sample Wells: Add 10 µL of the diluted test inhibitor.

-

Inhibitor Control Wells: Add 10 µL of the diluted positive control inhibitor.

-

Enzyme Control Wells (100% activity): Add 10 µL of Assay Buffer.

-

Solvent Control Wells (Optional): Add 10 µL of the highest concentration of DMSO used in the sample wells.

-

-

Pre-incubation: Add 80 µL of diluted HIV-1 Protease solution (e.g., 25 nM final concentration) to each well. Mix and incubate the plate at room temperature for 15 minutes.[19]

-

Initiate Reaction: Add 10 µL of the HIV-1 Protease Substrate solution (e.g., 30 µM final concentration) to each well to start the reaction.[19]

-

Measure Fluorescence: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 330/450 nm) for 1-3 hours at 37°C.[19][20]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km are known.[17]

-

Cell-Based Anti-HIV Assay (MTT Assay for Antiviral Activity)

This assay determines the ability of a compound to protect a human T-cell line (e.g., MT-4 cells) from the cytopathic effects of HIV-1 infection.

Materials:

-

MT-4 cells

-

HIV-1 stock

-

Test Inhibitors (Lopinavir, Ritonavir)

-

Control Inhibitor

-

Culture Medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well clear microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate.

-

Prepare Inhibitor Dilutions: Prepare serial dilutions of the test inhibitors and control inhibitor in culture medium.

-

Infection and Treatment: Add the diluted inhibitors to the respective wells. Infect the cells with HIV-1 at a low multiplicity of infection (MOI). Include uninfected cell controls and infected, untreated controls.

-

Incubation: Incubate the plate for 5 days in a CO2 incubator.[19]

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the uninfected control.

-

Determine the EC50 (50% effective concentration) value by plotting the percentage of protection against the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Lopinavir competitively inhibits the HIV-1 protease, preventing the cleavage of Gag-Pol polyproteins.

Caption: Ritonavir inhibits CYP3A4, increasing Lopinavir's bioavailability and plasma concentration.

Caption: Workflow for determining the IC50 of an HIV-1 protease inhibitor using a FRET-based assay.

Conclusion

The combination of Lopinavir and Ritonavir provides a powerful and durable therapeutic option for the management of HIV-1 infection. Lopinavir's potent and specific inhibition of the HIV-1 protease directly targets a critical step in the viral life cycle. The pharmacokinetic boosting by Ritonavir enhances the efficacy of Lopinavir, highlighting a successful drug-drug interaction strategy in antiviral therapy. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of HIV therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A preliminary study of ritonavir, an inhibitor of HIV-1 protease, to treat HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Crystallographic study of multi-drug resistant HIV-1 protease Lopinavir complex: mechanism of drug recognition and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CYP3A4-mediated lopinavir bioactivation and its inhibition by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. rndsystems.com [rndsystems.com]

- 17. benchchem.com [benchchem.com]

- 18. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. HIV-1 Protease Inhibitor Assay Kit (Fluorometric) (ab211106) is not available | Abcam [abcam.co.jp]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of lopinavir (B192967) when co-administered with ritonavir (B1064). Lopinavir is a potent protease inhibitor (PI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1] However, its efficacy is significantly hampered by extensive and rapid first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to poor oral bioavailability.[2][3][4] To overcome this limitation, lopinavir is co-formulated with a sub-therapeutic dose of ritonavir, another PI that acts as a potent mechanism-based inactivator of CYP3A4.[5][6][7] This strategy, known as pharmacokinetic boosting, significantly increases lopinavir's plasma concentrations and prolongs its half-life, thereby enhancing its antiviral activity.[1][8]

Mechanism of Ritonavir Boosting

Lopinavir's utility as a standalone oral agent is limited due to its rapid clearance by CYP3A enzymes located in the liver and intestines.[1][4] Ritonavir's primary role in the co-formulation is not its own antiviral activity but its potent and irreversible inhibition of CYP3A4.[5][6][9] By binding to and inactivating CYP3A4, ritonavir effectively shuts down the primary metabolic pathway for lopinavir.[8][10] This inhibition leads to a dramatic increase in the systemic exposure of lopinavir, allowing for therapeutic concentrations to be maintained with a manageable dosing regimen.[1] The antiviral activity of the combination therapy is therefore attributed almost exclusively to lopinavir.[2][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of lopinavir in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Ritonavir - Wikipedia [en.wikipedia.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. accessdata.fda.gov [accessdata.fda.gov]

An in-depth analysis of the in vitro antiviral activity of the HIV-1 protease inhibitor Lopinavir (B192967) against a range of novel viral pathogens. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Lopinavir is an antiretroviral protease inhibitor, traditionally used in combination with Ritonavir (LPV/r) for the treatment of HIV-1 infections.[1] Ritonavir's role is primarily to inhibit the cytochrome P450 3A4 enzyme, which metabolizes Lopinavir, thereby increasing Lopinavir's plasma concentration and half-life.[2] Given the urgent need for therapeutics during outbreaks of novel viruses, Lopinavir has been a candidate for drug repurposing due to its potential to inhibit viral proteases essential for replication.[2][3] This document provides a technical overview of the in vitro studies evaluating Lopinavir's efficacy against novel coronaviruses and other emerging viruses.

Mechanism of Action: Protease Inhibition

Many RNA viruses, including coronaviruses and flaviviruses, synthesize their proteins as large polyproteins that must be cleaved into individual, functional viral proteins.[4][5] This cleavage is performed by viral proteases. Lopinavir is designed to target and inhibit these proteases.[6] For coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2, a key enzyme is the 3C-like protease (3CLpro).[2][7] By binding to the active site of this enzyme, Lopinavir prevents the processing of the viral polyprotein, thereby disrupting the viral replication cycle and the formation of new, mature virions.[4][5]

Quantitative In Vitro Efficacy of Lopinavir

The in vitro activity of Lopinavir is typically quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the drug concentration required to inhibit 50% of viral activity. The half-maximal cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to the host cells. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the drug's therapeutic window.

Activity Against Coronaviruses

Lopinavir has been evaluated against several novel coronaviruses with varying results.

| Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV | Vero | ~6.4 (4 µg/mL) | >80 (50 µg/mL) | >12.5 | [8] |

| Vero | ~9.6 (6 µg/mL) | >80 (50 µg/mL) | 8 to 32 | [8] | |

| Vero E6 | 25-50 (IC50) | - | - | [9] | |

| MERS-CoV | Vero | 8.0 | 24.8 | 3.1 | [1][10] |

| - | 11.6 | >50 | >4.3 | [8] | |

| - | 8.5 | - | - | [11] | |

| SARS-CoV-2 | Vero E6 | 26.1 | - | - | [7] |

| Vero E6 | 5.2 | >100 | >19.2 | [12] |

Note: Values were converted from µg/mL to µM where possible, using a molar mass of 628.81 g/mol for Lopinavir. Some studies used Lopinavir/Ritonavir combinations.

Activity Against Other Novel Viruses

Lopinavir's activity has also been explored against other emerging RNA viruses, such as Zika Virus.

| Virus | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Zika Virus (ZIKV) | Vero | 4.78 ± 0.41 | 30.00 | ~6.3 | [13] |

| Huh-7 | 3.31 ± 0.36 | 32.12 | ~9.7 | [13] |

Experimental Protocols

The following sections detail common methodologies employed in the in vitro assessment of Lopinavir's antiviral activity.

General Experimental Workflow

A typical workflow for in vitro antiviral testing involves several key stages, from preparing the cells and virus to quantifying the antiviral effect.

SARS-CoV-2 Inhibition Assay

This protocol is based on studies evaluating Lopinavir against SARS-CoV-2.[12][14]

-

Cell Line: Vero E6 cells are commonly used due to their susceptibility to SARS-CoV-2 infection.[12]

-

Virus: SARS-CoV-2 isolate is used for infection.

-

Methodology:

-

Vero E6 cells are seeded in 96-well plates and incubated to form a confluent monolayer.

-

Cells are inoculated with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for instance, 0.05.[14][15]

-

After a 1-hour incubation period to allow for viral entry, the inoculum is removed.[14][15]

-

The cells are then treated with cell culture medium containing serial dilutions of Lopinavir. A vehicle-treated group serves as a control.[12]

-

Quantification:

-

Viral Load: The cell culture supernatant is collected, and viral RNA is extracted. Quantitative real-time RT-PCR (qRT-PCR) is performed to measure the viral copy number, which indicates the extent of viral replication.[14]

-

Cytopathic Effect (CPE): The cell monolayer is observed under a microscope to assess virus-induced cell death and morphological changes. The reduction in CPE in treated wells compared to control wells indicates antiviral activity.[8][14][15]

-

-

Zika Virus Protease Inhibition Assay

This protocol is based on a study that identified Lopinavir as an inhibitor of the ZIKV NS2B-NS3 protease.[13][16]

-

Target: Recombinant ZIKV NS2B-NS3 protease.

-

Methodology:

-

A fluorogenic substrate specific to the ZIKV protease is used.

-

The recombinant ZIKV protease is incubated with varying concentrations of Lopinavir.

-

The fluorogenic substrate is added to the mixture.

-

The cleavage of the substrate by the protease results in a fluorescent signal, which is measured over time using a fluorometer.

-

The reduction in the rate of fluorescence increase in the presence of Lopinavir indicates inhibition of the protease.

-

The IC50 value is calculated from the dose-response curve.

-

Cell Viability (Cytotoxicity) Assay

This protocol is essential for determining the CC50 and ensuring that the observed antiviral effect is not due to drug-induced cell death.

-

Cell Line: The same cell line used in the antiviral assay (e.g., Vero, Huh-7) is used.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with the same serial dilutions of Lopinavir used in the antiviral assay but without the virus.

-

After an incubation period equivalent to the duration of the antiviral assay (e.g., 48 hours), a viability reagent (such as MTS or MTT) is added to the wells.

-

The reagent is converted by metabolically active (living) cells into a colored product.

-

The absorbance is measured using a plate reader. The CC50 is the drug concentration that reduces cell viability by 50% compared to untreated controls.[12]

-

Discussion and Conclusion

In vitro studies have demonstrated that Lopinavir possesses antiviral activity against several novel RNA viruses, including SARS-CoV, MERS-CoV, SARS-CoV-2, and Zika virus.[8][10][13] The primary mechanism is the inhibition of viral proteases crucial for the viral life cycle.[7] However, the reported efficacy varies considerably across studies, which may be attributed to differences in experimental protocols, including the cell lines, viral strains, and specific assays used.[14]

For coronaviruses, the EC50 values for Lopinavir are in the low micromolar range.[8][10][12] While this demonstrates clear in vitro activity, some reports have questioned whether these concentrations are readily achievable and sustainable at the site of infection in vivo, leading to mixed results in clinical trials for COVID-19.[9] For Zika virus, Lopinavir also shows inhibitory effects on both viral replication and the specific NS2B-NS3 protease.[13]

References

- 1. Efficacy and Safety of this compound or Arbidol in Adult Patients with Mild/Moderate COVID-19: An Exploratory Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A rapid review of effectiveness in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]

- 3. A systematic review of lopinavir therapy for SARS coronavirus and MERS coronavirus-A possible reference for coronavirus disease-19 treatment option - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biovista.com [biovista.com]

- 7. Insights into antiviral mechanisms of remdesivir, this compound and chloroquine/hydroxychloroquine affecting the new SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A systematic review of lopinavir therapy for SARS coronavirus and MERS coronavirus—A possible reference for coronavirus disease‐19 treatment option - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. europeanreview.org [europeanreview.org]

- 12. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Small-Molecule Inhibitors Against Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of this compound and hydroxychloroquine against severe acute respiratory syndrome coronavirus 2 at concentrations achievable by usual doses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. Structure-based discovery of clinically approved drugs as Zika virus NS2B-NS3 protease inhibitors that potently inhibit Zika virus infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Lopinavir (B192967), an antiretroviral protease inhibitor traditionally used in the treatment of HIV-1, has garnered significant attention for its potential repurposing against other viral pathogens. This interest is largely driven by in silico molecular docking studies that predict its ability to bind to and inhibit key viral proteases, thereby disrupting the viral life cycle. This technical guide provides a comprehensive overview of the molecular docking studies of Lopinavir with a focus on its interactions with viral proteases, particularly from HIV-1 and SARS-CoV-2.

Quantitative Analysis of Lopinavir's Binding Affinity

Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand (Lopinavir) and a protein target (viral protease). This is often expressed as a docking score or binding energy, typically in kcal/mol. A more negative value indicates a stronger and more stable interaction. The following tables summarize the binding energies and docking scores of Lopinavir with various viral proteases as reported in several studies.

Table 1: Molecular Docking Scores of Lopinavir with SARS-CoV-2 Main Protease (Mpro or 3CLpro)

| PDB ID | Docking Score/Binding Energy (kcal/mol) | Interacting Residues | Software/Method | Reference |

| 5R82 | Good docking score and glide energy | Active site residues | Glide XP | [1] |

| 6LU7 | -8.1 | One or both catalytic residues (Cys145 and His41) | Virtual Screening | [2] |

| Not Specified | -37.61 kJ/mol (-8.99 kcal/mol) | Not Specified | Maestro and PyMOL | [3] |

| Predicted 3D Model | Negative dock energy value | thr75, his176 | AutoDock | [4] |

| Not Specified | -10.89 | Not Specified | Docking and MD | [5][6] |

| 6LU7_A | Favorable binding affinity | Not Specified | PyRx (AutoGrid) | [7] |

| Not Specified | High binding affinity | Amino acid residues of the binding site | AutoDock Vina in PyRx | [8] |

Table 2: Molecular Docking Scores of Lopinavir with HIV-1 Protease

| PDB ID | Docking Score/Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Software/Method | Reference |

| 1HPV | -7.68 | 2.34 µM | Not Specified | Not Specified | [9] |

| 2Q5K | Not Specified | Not Specified | Not Specified | Molecular Operating Environment (MOE) | [10] |

| 3U71 (Wild Type) | Not Specified | 2.13 ± 0.23 nM | Not Specified | Autodock Vina | [11] |

| MUT-1 | Not Specified | 46.50 ± 0.14 nM | Not Specified | Autodock Vina | [11] |

| MUT-2 | Not Specified | 52.63 ± 0.65 nM | Not Specified | Autodock Vina | [11] |

| MUT-3 | Not Specified | 76.26 ± 0.09 nM | Not Specified | Autodock Vina | [11] |

Table 3: Molecular Docking Scores of Lopinavir with Other Viral and Host Proteins

| Target Protein | PDB ID | Docking Score/Binding Energy (kcal/mol) | Interacting Residues | Software/Method | Reference |

| SARS-CoV-2 Spike Protein Receptor Binding Domain (RBD) | 2AJF | -5.60 | THRE: 363, ARGE: 395, TYRE: 494, PHEE: 361, SERE: 362, VALE: 394, ILEE: 489 | Not Specified | [12] |

| SARS-CoV-2 Spike Protein RBD (Omicron) | Not Specified | -9.8 | PHE168, GLY167, SER176, GLN175, GLU166, LEU134, LEU137, TYR171, PHE138, LEU174, PHE172 | AutoDock Vina and AutoDock Tools | [5][6][13] |

| Coronavirus Endopeptidase C30 | Modeled | Suitable binding | Not Specified | Discovery Studio | [14] |

| Papain-like Viral Protease | Modeled | Less suitable binding | Not Specified | Discovery Studio | [14] |

Experimental Protocols for Molecular Docking

The following sections outline a generalized yet detailed methodology for performing molecular docking studies with Lopinavir and viral proteases, based on protocols cited in the literature.

Preparation of the Receptor (Viral Protease)

The initial step involves obtaining and preparing the 3D structure of the target viral protease.

-

Structure Retrieval : The crystal structure of the viral protease is typically downloaded from the RCSB Protein Data Bank (PDB). For instance, the PDB ID 2Q5K corresponds to the wild-type HIV-1 protease bound to Lopinavir[10]. For SARS-CoV-2 Mpro, 6LU7 is a commonly used structure[2].

-

Preprocessing : The downloaded protein structure requires cleaning. This involves:

-

Removing water molecules and any co-crystallized ligands or non-essential residues to prevent interference during docking[5].

-

Adding polar hydrogen atoms to the protein structure, which is crucial for the formation of hydrogen bonds between the receptor and the ligand[5].

-

Assigning charges (e.g., Gasteiger charges) to the protein atoms[11].

-

Preparation of the Ligand (Lopinavir)

The 3D structure of Lopinavir is also required for docking simulations.

-

Structure Retrieval : The structure of Lopinavir can be obtained from databases like PubChem[11].

-

Geometric Optimization : The ligand's structure is often geometrically optimized using force fields like MMFF94s to obtain a stable, low-energy conformation[5].

-

Charge Assignment : Similar to the receptor, charges are added to the ligand atoms.

Molecular Docking Simulation

With the prepared receptor and ligand, the docking simulation can be performed using specialized software.

-

Software : Commonly used software for molecular docking includes AutoDock Vina, AutoDock Tools, Glide (Schrödinger), DOCK, and PyRx[5][7][8][15].

-

Defining the Binding Site : The active site or binding pocket on the protease must be defined. This can be done by:

-

Using a known co-crystallized ligand to define the center of the binding sphere.

-

Utilizing web servers like CASTp to identify potential active sites[5][16].

-

Specifying a grid box that encompasses the active site residues. For example, in one study using PyRx for docking with SARS-CoV-2 Mpro, the grid box dimensions were set to X = 13.20, Y = 13.20, and Z = 13.20 Å[7].

-

-

Running the Simulation : The docking software then explores various conformations and orientations of the ligand within the defined binding site and scores them based on a scoring function. The program typically generates multiple binding poses, with the top-ranked pose having the most favorable binding energy.

Analysis of Docking Results

The final step involves analyzing the output of the docking simulation.

-

Binding Energy/Docking Score : The primary quantitative result is the binding energy, which indicates the affinity of the ligand for the protein.

-

Interaction Analysis : The binding pose of Lopinavir is visually inspected to identify key interactions with the amino acid residues of the protease's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Visualization tools like PyMOL and Discovery Studio are often used for this purpose[3][14].

Visualization of Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the typical workflows for molecular docking studies.

A generalized workflow for molecular docking studies.

Data flow in a typical molecular docking experiment.

Conclusion

Molecular docking studies consistently suggest that Lopinavir has a high binding affinity for the main proteases of both HIV-1 and SARS-CoV-2. The predicted binding energies and the identification of key interacting residues within the active sites of these proteases provide a strong rationale for its consideration as a viral protease inhibitor. While in silico studies are a crucial first step in drug discovery and repurposing, it is imperative that these findings are validated through further in vitro and in vivo experimental studies to ascertain the true therapeutic potential of Lopinavir against various viral diseases. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working in this promising area of drug development.

References

- 1. Understanding the binding mechanism for potential inhibition of SARS‐CoV‐2 Mpro and exploring the modes of ACE2 inhibition by hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing of known anti-virals as potential inhibitors for SARS-CoV-2 main protease using molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding site analysis of potential protease inhibitors of COVID-19 using AutoDock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. Combination of QSAR, molecular docking, molecular dynamic simulation and MM-PBSA: analogues of lopinavir and favipiravir as potential drug candidates against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 12. espublisher.com [espublisher.com]

- 13. Lopinavir and Ritonavir have High Affinity Toward the SARS-CoV-2 S-protein Receptor-binding Domain Sequenced in Brazil – Bio Integration [bio-integration.org]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. scienceopen.com [scienceopen.com]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Lopinavir, a pivotal protease inhibitor in the management of Human Immunodeficiency Virus (HIV) infection. We delve into the core scientific principles that guided its design, the experimental methodologies used to characterize its activity, and the clinical data that established its efficacy and safety profile. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the multifaceted process of bringing a critical antiretroviral agent from the laboratory to the clinic.

Introduction: The Dawn of a New Therapeutic Era

The advent of the HIV/AIDS pandemic in the 1980s spurred an urgent global effort to understand the viral lifecycle and identify therapeutic targets. A critical breakthrough was the identification of the HIV-1 protease, an enzyme essential for the maturation of newly synthesized viral particles. This discovery paved the way for a new class of antiretroviral drugs known as protease inhibitors (PIs). Lopinavir, developed by Abbott Laboratories (now AbbVie), emerged as a second-generation PI designed to overcome the limitations of its predecessors, including the development of drug resistance.

Lopinavir is a peptidometic inhibitor that competitively binds to the active site of the HIV-1 protease.[1][2] Its development was a landmark in structure-based drug design. However, when administered alone, Lopinavir exhibits poor oral bioavailability due to extensive first-pass metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The pivotal innovation in its clinical application was its co-formulation with a low dose of Ritonavir, another protease inhibitor that acts as a potent inhibitor of CYP3A4.[1] This "boosting" strategy dramatically increases Lopinavir's plasma concentrations and prolongs its half-life, thereby enhancing its antiviral efficacy.[1] The combination, marketed as Kaletra®, became a cornerstone of highly active antiretroviral therapy (HAART).

Mechanism of Action: Halting Viral Maturation

The primary target of Lopinavir is the HIV-1 protease, a dimeric aspartic protease that plays an indispensable role in the viral lifecycle.[1] This enzyme is responsible for cleaving the newly synthesized Gag-Pol polyproteins into functional proteins, including reverse transcriptase, integrase, and the protease itself.[1] This cleavage process, known as viral maturation, is a critical step in the production of infectious virions.

Lopinavir is designed as a peptidometic inhibitor, meaning it mimics the structure of the natural peptide substrates of the HIV-1 protease.[3] A key feature of its structure is a non-cleavable hydroxyethylene scaffold that mimics the transition state of the peptide bond hydrolysis.[1] By competitively binding to the active site of the protease with very high affinity, Lopinavir prevents the enzyme from processing the Gag-Pol polyproteins.[1] As a result, only immature, non-infectious viral particles are produced, which are incapable of infecting new cells.[1] This effectively halts the viral replication cycle and reduces the viral load in infected individuals.

Preclinical Development

The preclinical development of Lopinavir involved a rigorous evaluation of its antiviral activity, selectivity, and resistance profile through a series of in vitro assays.

In Vitro Antiviral Activity

The potency of Lopinavir was determined against both laboratory-adapted strains and clinical isolates of HIV-1.

Table 1: In Vitro Inhibitory Activity of Lopinavir against HIV-1

| Parameter | Value | Cell Line/Conditions | Reference |

| Ki (inhibition constant) | 1.3 - 3.6 pM | Wild-type and mutant HIV protease | [4] |

| IC50 (wild-type HIV-1) | 6.5 nM | HIV cultured in peripheral blood mononuclear cells | [5] |

| IC50 (wild-type HIV-1) | 10-27 nM | Five different HIV-1 subtype B laboratory strains in lymphoblastic cell lines (in the absence of human serum) | [6] |

| IC50 (wild-type HIV-1) | 4-11 nM | Several HIV-1 subtype B clinical isolates in peripheral blood lymphocytes | [6] |

| IC50 (in 50% human serum) | 65-289 nM | Five HIV-1 laboratory strains | [6] |

| IC50 (Ritonavir-resistant strains) | 5 - 50 nM | Patient HIV isolates with mutations conferring resistance to ritonavir | [5] |

| Fold change in IC50 vs. wild-type | [7] | ||

| 0-3 mutations | 0.8-fold | Recombinant virus from patient isolates | [7] |

| 4-5 mutations | 2.7-fold | Recombinant virus from patient isolates | [7] |

| 6-7 mutations | 13.5-fold | Recombinant virus from patient isolates | [7] |

| 8-10 mutations | 44.0-fold | Recombinant virus from patient isolates | [7] |

Experimental Protocols

This assay measures the direct inhibitory effect of Lopinavir on the enzymatic activity of purified HIV-1 protease.

-

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence. Upon cleavage by HIV-1 protease, the fluorophore is released, resulting in a measurable increase in fluorescence.

-

Methodology:

-

Reagent Preparation: Reconstitute recombinant HIV-1 protease, the FRET (Förster Resonance Energy Transfer) peptide substrate, and Lopinavir in an appropriate assay buffer.

-

Reaction Setup: In a 96-well microplate, add varying concentrations of Lopinavir to the wells. Include positive controls (e.g., another known protease inhibitor) and negative controls (no inhibitor).

-

Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except for a blank control.

-

Incubation: Incubate the plate for a short period to allow for inhibitor binding.

-

Substrate Addition: Initiate the reaction by adding the FRET substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each Lopinavir concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[1][8]

-

This assay determines the ability of Lopinavir to inhibit HIV-1 replication in a cellular context.

-

Principle: Susceptible host cells (e.g., T-lymphoid cell lines or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of Lopinavir. The effectiveness of the drug is determined by measuring a marker of viral replication.

-

Methodology:

-

Cell Culture: Culture susceptible host cells in an appropriate medium.

-

Drug Dilution: Prepare serial dilutions of Lopinavir in the cell culture medium.

-

Infection: Pre-incubate the cells with the diluted Lopinavir, followed by the addition of a known amount of HIV-1 virus stock.

-

Incubation: Incubate the infected cells for several days to allow for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication using one of the following methods:

-

p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the cell culture supernatant.

-

MTT Assay: Measures cell viability, as uninhibited viral replication leads to cell death (cytopathic effect).

-

-

Data Analysis: Plot the measured endpoint (e.g., p24 concentration or cell viability) against the drug concentration to determine the EC50 (50% effective concentration) value.[8][9]

-

Synthesis of Lopinavir

The chemical synthesis of Lopinavir is a multi-step process. A large-scale synthesis has been developed that utilizes an intermediate common to the synthesis of Ritonavir.[10][11] The process generally involves the sequential acylation of a core diamino alcohol intermediate.

A representative synthesis route involves the following key steps:

-

Activation of (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol with N,N'-carbonyldiimidazole.

-

Condensation with (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid.

-

Debenzylation to yield the primary amine.

-

Finally, acylation with (2,6-dimethylphenoxy)acetyl chloride to produce Lopinavir.[2]

More recent methods have focused on "one-pot" syntheses to improve efficiency and reduce the number of steps, making the process more suitable for industrial production.[12]

Clinical Development

The clinical development of Lopinavir, in its co-formulated state with Ritonavir (LPV/r), involved a series of clinical trials to establish its pharmacokinetic profile, efficacy, and safety in diverse patient populations.

Pharmacokinetics

The co-administration with Ritonavir is crucial for Lopinavir's clinical utility. Ritonavir inhibits the CYP3A-mediated metabolism of Lopinavir, leading to a 15- to 20-fold increase in Lopinavir plasma concentrations compared to when administered alone.[13]

Table 2: Pharmacokinetic Parameters of Lopinavir/Ritonavir (400 mg/100 mg twice daily) in HIV-infected Adults

| Parameter | Mean ± SD | Unit | Reference |

| Cmax (Peak Plasma Concentration) | 9.8 ± 3.7 | µg/mL | [13] |

| Trough Concentration (prior to morning dose) | 7.1 ± 2.9 | µg/mL | [13] |

| AUC12 (Area under the curve over 12 hours) | 92.6 ± 36.7 | µg•h/mL | [13] |

Table 3: Effect of Dose Escalation of this compound with Efavirenz [14]

| This compound Dose | Lopinavir AUC12 (% increase) | Lopinavir Cpredose (% increase) | Lopinavir Cmin (% increase) |

| 400/100 mg BID | - | - | - |

| 533/133 mg BID | 46% | 70% | 141% |

Clinical Efficacy

Phase II and III clinical trials demonstrated the potent antiviral activity and long-term efficacy of LPV/r-based regimens in both antiretroviral-naïve and treatment-experienced patients.

Table 4: Selected Clinical Trial Efficacy Outcomes for this compound

| Trial | Patient Population | Comparator | Key Efficacy Outcome | Reference |

| IMPAACT P1083 (Phase II/III) | HIV-infected children (3-25 kg) | N/A | At week 24, 72% of participants achieved viral suppression (<400 copies/mL). | [15][16] |

| TITAN (Phase III) | Treatment-experienced, lopinavir-naïve adults | Darunavir/ritonavir | At week 48, 68% of patients on LPV/r had HIV RNA <400 copies/mL. | [17] |

It is important to note that while this compound was investigated for the treatment of COVID-19, large-scale clinical trials such as the RECOVERY trial concluded that it offered no clinical benefit in hospitalized patients.[18][19][20]

Conclusion

The discovery and development of Lopinavir represent a significant milestone in the fight against HIV/AIDS. Through a combination of rational drug design, a deep understanding of the viral lifecycle, and innovative pharmacokinetic enhancement, Lopinavir, in its co-formulation with Ritonavir, has provided a durable and effective treatment option for millions of people living with HIV. This technical guide has outlined the core scientific principles, experimental methodologies, and clinical data that underpin its success, offering a valuable resource for the scientific community dedicated to the ongoing challenge of developing novel antiviral therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Safety and efficacy of this compound combination in COVID-19: A systematic review, meta-analysis, and meta-regression analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Identification of Genotypic Changes in Human Immunodeficiency Virus Protease That Correlate with Reduced Susceptibility to the Protease Inhibitor Lopinavir among Viral Isolates from Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN110903249A - Lopinavir prepared by one-pot method - Google Patents [patents.google.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Pharmacokinetic-Pharmacodynamic Analysis of Lopinavir-Ritonavir in Combination with Efavirenz and Two Nucleoside Reverse Transcriptase Inhibitors in Extensively Pretreated Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Phase II/III Trial of this compound Dosed According to the WHO Pediatric Weight Band Dosing Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Phase II/III Trial of this compound Dosed According to the Who Pediatric Weight Band Dosing Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of darunavir-ritonavir compared with that of lopinavir-ritonavir at 48 weeks in treatment-experienced, HIV-infected patients in TITAN: a randomised controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. No clinical benefit from use of lopinavir-ritonavir in hospitalised COVID-19 patients studied in RECOVERY — RECOVERY Trial [recoverytrial.net]

- 19. ncrc.jhsph.edu [ncrc.jhsph.edu]

- 20. This compound: A rapid review of effectiveness in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding interaction between the lopinavir (B192967)/ritonavir (B1064) co-formulation and its primary target, the Human Immunodeficiency Virus Type 1 (HIV-1) protease. Lopinavir is a potent, second-generation protease inhibitor designed to be effective against both wild-type and resistant viral strains. Ritonavir, while also a protease inhibitor, primarily functions in this combination as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing lopinavir's plasma concentration and therapeutic efficacy. This document details the molecular interactions at the binding site, summarizes key quantitative data on binding affinities, provides comprehensive experimental protocols for characterization, and visualizes critical workflows and resistance pathways.

Mechanism of Action and Target Binding Site

HIV-1 protease is an aspartic protease homodimer essential for the viral life cycle. It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions. Inhibition of this enzyme results in the production of immature, non-infectious viral particles.

Lopinavir is a peptidomimetic inhibitor designed to mimic the transition state of the natural substrate, binding with high affinity to the protease's active site. The active site is a C2-symmetric hydrophobic cavity located at the dimer interface, containing the catalytic triad (B1167595) (Asp25-Thr26-Gly27) from each monomer. Lopinavir's structure allows it to establish extensive interactions within this pocket.

Key binding interactions include:

-

Hydrogen Bonds: The central hydroxyl group of lopinavir forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of both protease monomers. Additionally, a novel cyclic urea (B33335) unit in the P2 position of lopinavir forms two bidentate hydrogen bonds with the backbone of Asp29.[1]

-

Van der Waals Contacts: The inhibitor's bulky hydrophobic groups, including its phenyl and phenoxyacetyl moieties, engage in numerous van der Waals interactions with hydrophobic residues lining the active site cavity. These residues include Val32, Ile47, Ile50, Pro81, Val82, and Ile84.[2][3] These interactions are crucial for the high binding affinity of the inhibitor.

Ritonavir binds to the HIV-1 protease active site in a similar manner but is also a potent inhibitor of CYP3A4, the enzyme responsible for metabolizing lopinavir. Its co-administration at low doses "boosts" the bioavailability of lopinavir, allowing for lower and less frequent dosing.[4]

Quantitative Data: Binding Affinity and Inhibitory Concentration

The potency of lopinavir and ritonavir has been quantified against both wild-type (WT) and drug-resistant mutant HIV-1 proteases. The following tables summarize key inhibition constant (Kᵢ) and 50% inhibitory concentration (IC₅₀) values reported in the literature.

| Inhibitor | Target | Parameter | Value | Notes | Reference(s) |

| Lopinavir | Wild-Type HIV-1 Protease | Kᵢ | 1.3 - 3.6 pM | Highly potent, selective peptidomimetic inhibitor. | [5] |

| Lopinavir | Wild-Type HIV-1 Protease | Kᵢ | 2.13 ± 0.23 nM | Determined by enzyme inhibition assay. | [6] |

| Lopinavir | Wild-Type HIV-1 Protease | IC₅₀ | 6.5 nM | Assayed in HIV-cultured peripheral blood mononuclear cells. | [7] |

| Lopinavir | Wild-Type HIV-1 Protease | Serum-Free IC₅₀ | 0.69 ng/mL | Estimated using the MTT-MT4 assay. | [8] |

| Ritonavir | Wild-Type HIV-1 Protease | Kᵢ | 0.015 nM | [9] | |

| Ritonavir | Wild-Type HIV-1 Protease | Serum-Free IC₅₀ | 4.0 ng/mL | Estimated using the MTT-MT4 assay. | [8] |

Table 1: Binding Affinity and Potency against Wild-Type HIV-1 Protease.

The emergence of drug resistance mutations in the protease gene can significantly reduce inhibitor susceptibility. The following table presents data for lopinavir against common resistant mutants.

| Inhibitor | Target (Mutations) | Parameter | Value (nM) | Fold Change vs. WT | Reference(s) |

| Lopinavir | WT | Kᵢ | 2.13 ± 0.23 | 1.0 | [6] |

| Lopinavir | MUT-1 (M46I, I54V, V82A, L10F) | Kᵢ | 46.50 ± 0.14 | ~21.8 | [6] |

| Lopinavir | MUT-2 (M46I, I54V, L76V, V82A, etc.) | Kᵢ | 52.63 ± 0.65 | ~24.7 | [6] |

| Lopinavir | MUT-3 (M46I, I54V, L76V, V82A, L90M, etc.) | Kᵢ | 76.26 ± 0.09 | ~35.8 | [6] |

| Lopinavir | Isolates with 6 or 7 resistance mutations | Median IC₅₀ | - | 13.5 | [10] |

| Lopinavir | Isolates with 8 to 10 resistance mutations | Median IC₅₀ | - | 44.0 | [10] |

Table 2: Lopinavir Potency against Resistant HIV-1 Protease Mutants.

Experimental Protocols

HIV-1 Protease Expression and Purification for Crystallography

This protocol describes a general method for obtaining purified HIV-1 protease suitable for structural studies.

-

Gene Expression:

-

A synthetic gene encoding the 99-amino acid HIV-1 protease (often with stabilizing mutations like Q7K, L33I, and L63I to prevent autolysis) is cloned into an E. coli expression vector (e.g., pET series).[11][12]

-

The plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Protein expression is induced with 1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubation continues for 3-4 hours.

-

The recombinant protease is overexpressed and accumulates in inclusion bodies.[13]

-

-

Inclusion Body Isolation and Solubilization:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in lysis buffer and lysed by sonication or French press.

-

Inclusion bodies are collected by centrifugation and washed with a buffer containing Triton X-100 to remove contaminants.[13]

-

The washed inclusion bodies are solubilized in a denaturing buffer containing 6-8 M Guanidine HCl or Urea.[9]

-

-

Refolding and Purification:

-

The denatured protein is refolded by rapid dilution into a refolding buffer (e.g., 50 mM sodium acetate, pH 5.5, 5% ethylene (B1197577) glycol, 1 mM DTT) and left at 4°C.[9][13]

-

The refolded, active protease dimer is purified using a sequence of chromatography steps, typically including ion-exchange chromatography (e.g., Q-Sepharose) followed by size-exclusion chromatography.[9][14]

-

Protein purity is assessed by SDS-PAGE, and concentration is determined using a standard protein assay.

-

X-ray Crystallography of Protease-Lopinavir Complex

This protocol outlines the co-crystallization of HIV-1 protease with lopinavir.

-

Complex Formation:

-

The purified HIV-1 protease is concentrated to 5-10 mg/mL in a low ionic strength buffer (e.g., 50 mM sodium acetate, pH 5.5).

-

A stock solution of lopinavir (e.g., 50 mM in DMSO) is prepared.

-

The inhibitor is added to the protein solution at a 5-fold molar excess and incubated on ice to allow complex formation.

-

-

Crystallization:

-

The hanging drop vapor diffusion method is commonly used.[15]

-

Crystallization drops are prepared by mixing 1-2 µL of the protein-inhibitor complex solution with 1-2 µL of a reservoir solution on a siliconized coverslip.[9]

-

The coverslip is inverted and sealed over a well containing 500 µL of the reservoir solution. A typical reservoir solution contains 1.0-1.4 M NaCl and 0.1 M sodium acetate, pH 4.8-5.5.[15]

-

Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth.

-

-

Data Collection and Structure Determination:

-

Crystals are harvested and cryo-protected by a brief soak in reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol).[9]

-

The crystal is flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron beamline.[15]

-

The data are processed using software like HKL2000, and the structure is solved by molecular replacement using a known protease structure as a model.[15]

-

The model is refined, and the inhibitor is built into the electron density map using software such as PHENIX and Coot.[9]

-

Fluorometric Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol uses a FRET-based substrate to measure the inhibitory potency of lopinavir.

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).

-

Enzyme Solution: Dilute the purified HIV-1 protease stock in cold assay buffer to a final working concentration (e.g., 5-10 nM).

-

Substrate Solution: Prepare a working solution of a fluorogenic FRET peptide substrate (e.g., containing an EDANS/DABCYL pair) in assay buffer. Protect from light.[16]

-

Inhibitor Dilutions: Prepare a serial dilution of lopinavir in DMSO, then further dilute in assay buffer to achieve the desired final concentrations for the assay.

-

-

Assay Procedure (96-well plate format):

-

Add 80 µL of the diluted enzyme solution to each well of a black 96-well microplate.

-

Add 10 µL of the lopinavir dilutions (or vehicle control for 100% activity) to the appropriate wells.

-

Pre-incubate the plate at room temperature for 15 minutes.[17]

-

Initiate the reaction by adding 10 µL of the substrate working solution to all wells.[18]

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the increase in fluorescence (e.g., Ex/Em = 340/490 nm) in kinetic mode at 37°C, recording every 1-2 minutes for 60-120 minutes.[19]

-

Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each lopinavir concentration relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

-

Site-Directed Mutagenesis of HIV-1 Protease

This protocol describes a method for introducing resistance-conferring mutations into the protease gene using a PCR-based approach.

-

Primer Design:

-

Design two complementary mutagenic oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.[20]

-

Ensure primers have ~10-15 bases of correct, matching sequence on both sides of the mutation.

-

The melting temperature (Tₘ) should be ≥78°C, calculated using the formula: Tₘ = 81.5 + 0.41(%GC) – 675/N - %mismatch.[20]

-

Primers should have a minimum GC content of 40% and terminate in a G or C.

-

-

Mutagenesis PCR:

-

Set up a PCR reaction in a 50 µL volume containing: 5 µL of 10x reaction buffer, 5-50 ng of dsDNA plasmid template (containing the wild-type protease gene), 125 ng of each primer, 1 µL of dNTP mix, and 1 µL of a high-fidelity polymerase (e.g., PfuUltra).

-

Perform thermal cycling, typically consisting of an initial denaturation step (95°C for 1 min), followed by 16-18 cycles of denaturation (95°C for 50 sec), annealing (60°C for 50 sec), and extension (68°C for 1 min/kb of plasmid length), and a final extension step (68°C for 7 min).[20]

-

-

Digestion and Transformation:

-

Digest the parental (non-mutated) methylated DNA template by adding 1 µL of DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.[20]

-

Transform the DpnI-treated, nicked plasmid DNA into highly competent E. coli cells.

-

Plate the transformation mix on selective agar (B569324) plates and incubate overnight.

-

-

Verification:

-

Isolate plasmid DNA from several resulting colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Visualizations: Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Workflow for HIV-1 Protease Expression and Purification.

References

- 1. benchchem.com [benchchem.com]

- 2. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Comparing mutational pathways to lopinavir resistance in HIV-1 subtypes B versus C - ProQuest [proquest.com]

- 7. Comparing mutational pathways to lopinavir resistance in HIV-1 subtypes B versus C | PLOS Computational Biology [journals.plos.org]

- 8. abcam.cn [abcam.cn]

- 9. benchchem.com [benchchem.com]

- 10. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals | MDPI [mdpi.com]

- 13. Expression and Purification of HIV-1 Protease and the Establishment of a Method for Protease Inhibitor Screening [virosin.org]

- 14. An efficient procedure for the expression and purification of HIV-1 protease from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of X-ray Structures of HIV-1 Protease–Inhibitor Complexes. [bio-protocol.org]

- 16. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 17. HIV-1 Protease Inhibitor Assay Kit (Fluorometric) (ab211106) is not available | Abcam [abcam.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lopinavir (B192967), a potent protease inhibitor (PI) in the management of Human Immunodeficiency Virus (HIV) infection, is hampered by extensive and rapid first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This intrinsic characteristic leads to poor oral bioavailability, rendering lopinavir monotherapy clinically ineffective. The co-administration of a sub-therapeutic dose of ritonavir (B1064), another PI, serves as a powerful pharmacokinetic enhancer, or "booster," dramatically improving lopinavir's clinical utility. This technical guide provides an in-depth exploration of the mechanisms underpinning this critical drug-drug interaction, supported by quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.

The Challenge: Lopinavir's Pharmacokinetic Profile

When administered alone, lopinavir exhibits suboptimal pharmacokinetic properties that preclude its efficacy as an antiretroviral agent. Its extensive metabolism in the gut wall and liver by CYP3A4 results in low systemic exposure. Furthermore, lopinavir is a substrate for the efflux transporter P-glycoprotein (P-gp), which actively pumps the drug out of enterocytes back into the intestinal lumen, further limiting its absorption.

The Solution: Ritonavir as a Pharmacokinetic Enhancer

Ritonavir, while also an HIV protease inhibitor, is a potent mechanism-based inhibitor of CYP3A4. At the low doses used for boosting, its primary role is not antiviral but rather the inhibition of lopinavir's metabolism. This strategic co-formulation, commercially known as Kaletra®, leads to a significant increase in lopinavir's plasma concentrations, allowing it to reach and maintain therapeutic levels.

Mechanism of Action: A Two-Pronged Approach

Ritonavir's enhancing effect is primarily attributed to two key mechanisms:

-

Inhibition of CYP3A4: Ritonavir is a mechanism-based inactivator of CYP3A4. This means it is metabolized by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1][2][3][4] This potent and sustained inhibition of CYP3A4 in both the liver and the intestinal wall drastically reduces the first-pass metabolism of lopinavir.

-

Inhibition of P-glycoprotein (P-gp): Ritonavir also inhibits the P-gp efflux pump.[5][6][7][8] By blocking this transporter, ritonavir prevents the efflux of lopinavir from intestinal cells back into the gut lumen, thereby increasing its net absorption into the systemic circulation.[5][6][7]

The synergistic effect of these two mechanisms results in a profound increase in the oral bioavailability and plasma concentrations of lopinavir.

Quantitative Impact: Pharmacokinetic Data

The co-administration of ritonavir dramatically alters the pharmacokinetic profile of lopinavir. The following tables summarize key pharmacokinetic parameters for lopinavir administered with and without ritonavir, based on data from various clinical studies.

Table 1: Lopinavir Pharmacokinetic Parameters with and without Ritonavir Boosting

| Parameter | Lopinavir Alone (Estimated) | Lopinavir/Ritonavir (400 mg/100 mg twice daily) | Fold Increase |

| Cmax (µg/mL) | Very low, often undetectable | 9.8 ± 3.7[9] | >50-fold[10] |

| AUC0-12h (µg·h/mL) | Significantly low | 92.6 ± 36.7[9] | Significant |

| Trough Conc. (µg/mL) | Undetectable | 5.5 - 7.1[9] | N/A |

| Apparent Oral Clearance (L/h) | High | ~6-7[11] | Significantly Reduced |

| Elimination Half-life (hours) | Short | ~5-6[12] | Prolonged |

Note: Data for lopinavir administered alone in humans is limited due to its poor bioavailability, making direct comparisons challenging. The "Fold Increase" is an estimation based on available literature.

Table 2: Steady-State Pharmacokinetic Parameters of Lopinavir (400 mg) with Ritonavir (100 mg) Twice Daily in HIV-infected Adults

| Parameter | Mean Value (± SD) |

| Cmax (µg/mL) | 9.8 (± 3.7)[9] |

| AUC0-12h (µg·h/mL) | 99.6[13] |

| Cmin (µg/mL) | 5.5 (± 2.7)[9] |

| Trough Concentration (µg/mL) | 7.1 (± 2.9)[9] |

| Tmax (hours) | ~4[9] |

Experimental Protocols: Elucidating the Pharmacokinetics

The pharmacokinetic data presented are typically generated from clinical studies with rigorous protocols. The following outlines a generalized methodology for a pharmacokinetic study of orally administered this compound.

Study Design

A typical study would involve an open-label, single- or multiple-dose design in healthy adult volunteers or HIV-infected patients. A crossover design may be employed to compare different formulations or dosing regimens.

Subject Population

Participants are screened for inclusion and exclusion criteria, including age, weight, health status, and concurrent medications. Informed consent is obtained from all participants.

Drug Administration

-

Dosing: Subjects receive a standardized dose of this compound (e.g., 400 mg/100 mg) orally.[14]

-

Food Effect: The effect of food on absorption is often assessed by administering the drug under fasting and fed (e.g., high-fat meal) conditions.

Pharmacokinetic Sampling

-

Blood Collection: Serial blood samples are collected at predefined time points before and after drug administration. A typical schedule might include samples at 0 (pre-dose), 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

Bioanalytical Method

-

Sample Analysis: Plasma concentrations of lopinavir and ritonavir are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometry (MS/MS) detection.[15]

-

Method Validation: The analytical method is validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

-

Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.

-

t1/2: Elimination half-life.

-

CL/F: Apparent oral clearance.

-

Vd/F: Apparent volume of distribution.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in the pharmacokinetic enhancement of lopinavir by ritonavir.

Signaling Pathway: Lopinavir Metabolism and Ritonavir's Inhibition

Experimental Workflow: Pharmacokinetic Study

Logical Relationship: The Enhancer Effect

References

- 1. pnas.org [pnas.org]

- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir | Encyclopedia MDPI [encyclopedia.pub]

- 3. apsf.org [apsf.org]

- 4. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. P Glycoprotein in Human Immunodeficiency Virus Type 1 Infection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral absorption of the HIV protease inhibitors: a current update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P-Glycoprotein Mediates Efflux Transport of Darunavir in Human Intestinal Caco-2 and ABCB1 Gene-Transfected Renal LLC-PK1 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Pharmacokinetic-Pharmacodynamic Analysis of Lopinavir-Ritonavir in Combination with Efavirenz and Two Nucleoside Reverse Transcriptase Inhibitors in Extensively Pretreated Human Immunodeficiency Virus-Infected Patients [natap.org]

- 11. This compound: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lopinavir - Wikipedia [en.wikipedia.org]

- 13. Pharmacokinetics of plasma this compound following the administration of 400/100 mg, 200/150 mg and 200/50 mg twice daily in HIV-negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lopinavir and ritonavir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 15. Pharmacokinetics of this compound Crushed versus Whole Tablets in Children - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms governing the pharmacokinetics of the antiretroviral combination Lopinavir (B192967)/Ritonavir (B1064). A thorough understanding of these processes is critical for optimizing drug efficacy, minimizing toxicity, and overcoming drug resistance. This document details the key transporters involved, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the underlying regulatory pathways.

Core Concepts in Lopinavir/Ritonavir Cellular Transport

Lopinavir, a potent HIV-1 protease inhibitor, is co-formulated with a low dose of Ritonavir. While both are protease inhibitors, Ritonavir's primary role in this combination is to act as a pharmacokinetic enhancer. It achieves this by potently inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing Lopinavir. This inhibition leads to significantly increased plasma concentrations and a longer half-life for Lopinavir, thereby enhancing its antiviral activity.

Beyond its metabolic effects, the cellular concentration of Lopinavir is significantly influenced by a series of influx and efflux transporters. The interplay between these transporters and the inhibitory effects of Ritonavir dictates the intracellular bioavailability of Lopinavir at its site of action.

Key Transporters in this compound Disposition

The cellular accumulation of Lopinavir is primarily limited by the action of ATP-binding cassette (ABC) transporters, which function as efflux pumps, actively extruding the drug from the cell. Ritonavir, in addition to its CYP3A4 inhibition, also interacts with these transporters, further contributing to the increased intracellular levels of Lopinavir.

P-glycoprotein (P-gp/MDR1/ABCB1)

P-glycoprotein is a major efflux transporter that plays a crucial role in limiting the oral bioavailability and tissue penetration of many drugs, including Lopinavir. Lopinavir is a substrate for P-gp, meaning it is actively transported out of cells by this pump. Ritonavir has been shown to be a potent inhibitor of P-gp, thereby blocking the efflux of Lopinavir and increasing its intracellular concentration.[1][2]

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)

Lopinavir has been identified as a substrate of MRP1.[3] This transporter is expressed in various tissues and contributes to the efflux of a wide range of compounds. Ritonavir has been shown to inhibit the functional activity of MRP1, which can lead to increased intracellular accumulation of MRP1 substrates like Lopinavir.[4][5]

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)

Lopinavir is also a substrate for MRP2, another important efflux transporter found in the liver, kidney, and intestine.[6] MRP2 is involved in the biliary and urinary excretion of drugs and their metabolites. While direct inhibitory kinetic data for Ritonavir on MRP2 is limited, it is known to be a substrate of MRP2, suggesting a potential for competitive inhibition.[7]

Quantitative Data on this compound Transport

Precise kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for Lopinavir transport by these efflux pumps are not consistently reported in the literature. However, several studies provide valuable quantitative data in the form of inhibition constants (IC50) and efflux ratios, which are summarized below.

| Drug | Transporter | Parameter | Value | Cell Line/System | Substrate | Reference |

| Lopinavir | P-glycoprotein (P-gp) | IC50 | 1.7 µM | Caco-2 | Rhodamine 123 | [8][9] |

| P-glycoprotein (P-gp) | Efflux Ratio | 4.91 | MDCKII-MDR1 | [3H]Lopinavir | [6] | |

| MRP1 | Efflux Ratio | 1.26 | MDCKII-MRP1 | [3H]Lopinavir | [6] | |

| MRP2 | Efflux Ratio | 2.89 | MDCKII-MRP2 | [3H]Lopinavir | [6] | |

| Ritonavir | P-glycoprotein (P-gp) | IC50 | 0.2 µM | Porcine Brain Capillary Endothelial Cells | Saquinavir | [1][10] |

| CYP3A4 | Ki | 0.019 µM | In vitro | Testosterone | [10] |

Regulation of Transporter Expression

The expression of efflux transporters is not static and can be modulated by various factors, including the drugs themselves. This regulation is often mediated by nuclear receptors that act as xenobiotic sensors, and by intracellular signaling pathways.

Nuclear Receptor-Mediated Regulation

The Pregnane X Receptor (PXR) is a key nuclear receptor that regulates the expression of a wide array of drug-metabolizing enzymes and transporters, including P-gp and MRP2. Both Lopinavir and Ritonavir have been shown to activate PXR.[9] This activation can lead to an upregulation of P-gp and MRP2 expression, which could potentially counteract the inhibitory effects of Ritonavir on these transporters over time.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to cellular responses, including the regulation of gene expression. Activation of the MAPK pathway by various stimuli, including xenobiotics, has been shown to modulate the expression of P-gp, MRP1, and MRP2. While direct evidence for this compound-mediated regulation of these transporters via the MAPK pathway is still emerging, it represents a potential mechanism for the observed changes in transporter expression.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption and the involvement of efflux transporters. When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Objective: To determine the bidirectional permeability of Lopinavir and the inhibitory effect of Ritonavir.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

Lopinavir and Ritonavir

-

LC-MS/MS system for drug quantification

Methodology:

-